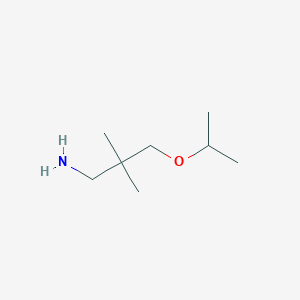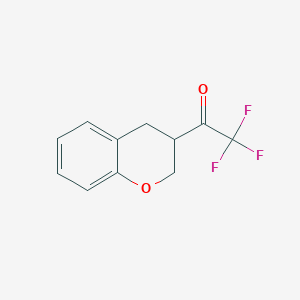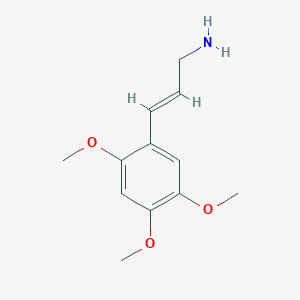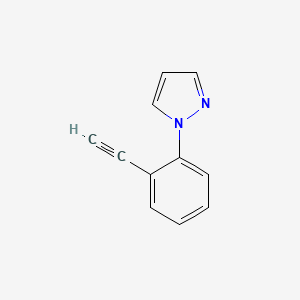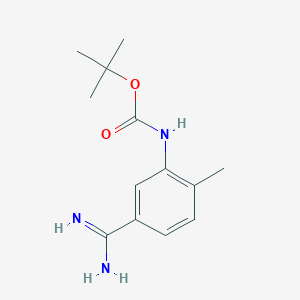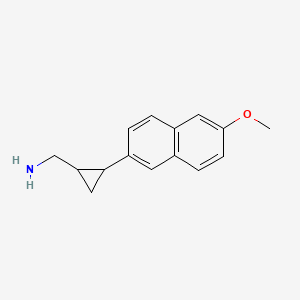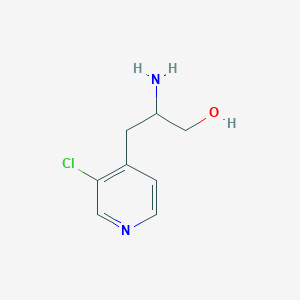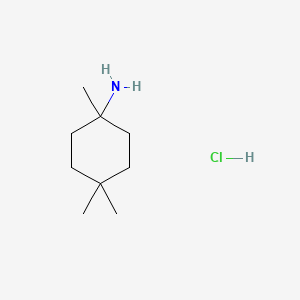
2,2,2-Trifluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone is a fluorinated ketone with the molecular formula C9H3F7O. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the reaction of trifluoroacetic anhydride with benzene in the presence of a Lewis acid like aluminum chloride (AlCl3).
Gas Phase Reaction: Trifluoromethane gas reacts with benzoyl chloride or benzoyl ester to produce the compound with a yield of 70-80%.
Industrial Production Methods
Industrial production typically follows the Friedel-Crafts acylation method due to its higher yield and scalability, despite the need for careful handling of toxic reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Common Reagents and Conditions
Grignard Reagents: Used in reduction reactions to form alcohols.
Lewis Acids: Used in Friedel-Crafts acylation reactions.
Major Products
2,2,2-Trifluoro-1-phenylethanol: Formed from the reduction of the compound.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone is used in various fields:
Wirkmechanismus
The compound exerts its effects primarily through its interaction with acetylcholinesterase, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is particularly relevant in neuroprotective applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetophenone: A similar fluorinated ketone with the molecular formula C8H5F3O.
Phenyl trifluoromethyl ketone: Another related compound with similar chemical properties.
Uniqueness
2,2,2-Trifluoro-1-(2-fluoro-3-(trifluoromethyl)phenyl)ethanone is unique due to the additional fluorine atoms on the phenyl ring, which enhance its reactivity and specificity in chemical reactions compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H3F7O |
|---|---|
Molekulargewicht |
260.11 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O/c10-6-4(7(17)9(14,15)16)2-1-3-5(6)8(11,12)13/h1-3H |
InChI-Schlüssel |
WEBSCUPRHSDUJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


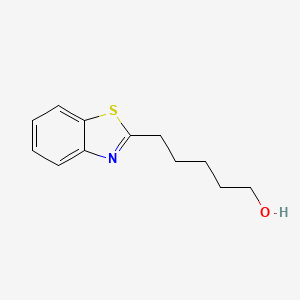
![1-methyl-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13590000.png)
![2-{5-[(piperazin-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine tetrahydrochloride](/img/structure/B13590014.png)
![[1-(Hydroxymethyl)-2-methylcyclopropyl]methanol](/img/structure/B13590018.png)
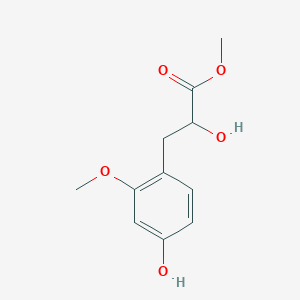
![2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13590023.png)
